![molecular formula C23H27N5O2 B2492311 3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one CAS No. 1002835-87-1](/img/structure/B2492311.png)
3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The study and development of heterocyclic compounds, including pyrazoles, pyrimidines, and their derivatives, have attracted significant interest due to their diverse applications in medicinal chemistry, agriculture, and material science. These compounds are known for their varied biological activities and applications in creating new materials with unique properties.
Synthesis Analysis
Research has demonstrated various synthesis methods for heterocyclic compounds. For example, Schweizer et al. (1993) detailed the preparation of pyrazolo[1,5-d][2,4]benzoxazepines and indeno[2,3-c]pyridine-3,9-diones through reactions of azine phosphoranes, showcasing a complex synthesis pathway that may offer insights into the synthesis of similar compounds (Schweizer, Cao, Rheingold, & Bruch, 1993).
Molecular Structure Analysis
The molecular structure and characterization of antipyrine-like derivatives were analyzed through X-ray structure, Hirshfeld surface analysis, and DFT calculations by Saeed et al. (2020). This study highlighted the importance of molecular interactions in determining the stability and properties of heterocyclic compounds (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).
Chemical Reactions and Properties
Acheson et al. (1979) investigated the addition reactions of heterocyclic compounds, revealing how 1-phenylbut-1-yn-3-one interacts with various heterocycles. Such studies are crucial for understanding the reactivity and potential chemical transformations of heterocyclic compounds (Acheson, Wallis, & Woollard, 1979).
Physical Properties Analysis
The synthesis and anticancer activity of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole by Metwally et al. (2016) provide an example of analyzing the physical properties of heterocyclic compounds, including their solubility, melting points, and stability (Metwally, Abdelrazek, & Eldaly, 2016).
Chemical Properties Analysis
Research by Rigi and Shaterian (2017) on the synthesis of pyrazolopyranopyrimidines demonstrates the exploration of chemical properties, including reactivity towards different reagents and conditions. This research provides a foundation for understanding the chemical behavior of complex heterocyclic systems (Rigi & Shaterian, 2017).
Scientific Research Applications
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of new heterocyclic compounds based on pyrazole and pyrimidine scaffolds, showing significant anticancer activity. These compounds, including derivatives of the mentioned chemical structure, have been synthesized and evaluated against different cancer cell lines, showcasing promising results in inhibiting cancer cell growth (Metwally, Abdelrazek, & Eldaly, 2016).
Heterocyclic Synthesis and Biological Evaluation
The utility of related enaminonitriles in heterocyclic synthesis has been explored, leading to the creation of novel pyrazole, pyridine, and pyrimidine derivatives. These compounds have been characterized and tested for various biological activities, including antioxidant, antitumor, and antimicrobial effects, indicating their potential in drug discovery and pharmaceutical research (Fadda, Etman, El-Seidy, & Elattar, 2012).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities
Studies have also focused on synthesizing new derivatives with potential anti-inflammatory, analgesic, and anticonvulsant activities. These activities have been tested in preclinical models, highlighting the therapeutic potential of these compounds in treating various conditions related to inflammation, pain, and seizures (El-Sawy, Ebaid, Abo‐Salem, Al‐Sehemi, & Mandour, 2014).
Pharmacological Applications
Further research has delved into the pharmacological applications of pyrazolopyrimidine derivatives, examining their effects as anticancer and anti-5-lipoxygenase agents. These studies have shown that certain derivatives exhibit significant activity against cancer cells and can inhibit the 5-lipoxygenase enzyme, suggesting their utility in developing new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
properties
IUPAC Name |
3-[2-(azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-17-14-18(2)28(25-17)23-24-20(19-10-6-5-7-11-19)15-21(29)27(23)16-22(30)26-12-8-3-4-9-13-26/h5-7,10-11,14-15H,3-4,8-9,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSFAIIVGCIGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCCCCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


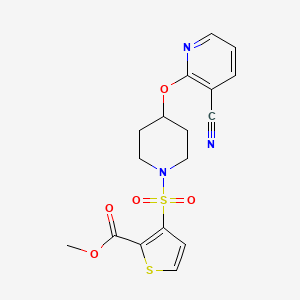
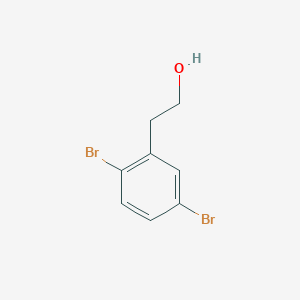
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2492232.png)
![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)
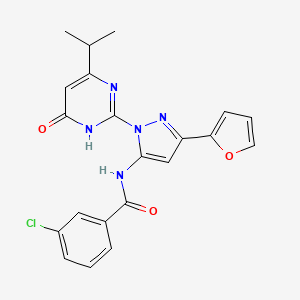

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)

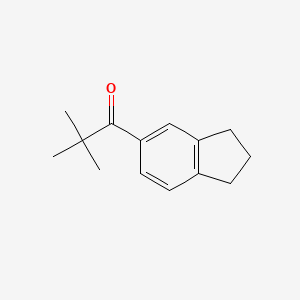

![2-Pyridin-2-ylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B2492247.png)
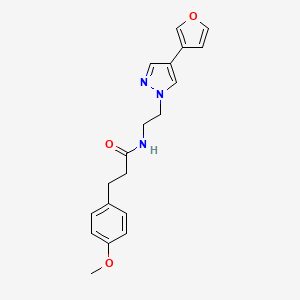
![Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2492251.png)